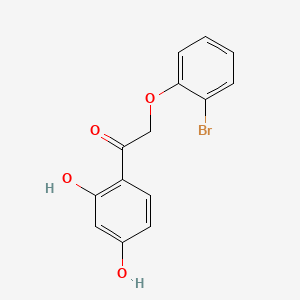

![molecular formula C20H18N6O3S B3015941 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1101794-89-1](/img/structure/B3015941.png)

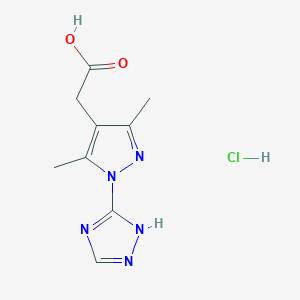

2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to 2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(3-methyl-1H-pyrazol-5-yl)acetamide have been synthesized with the intent of discovering new anticancer agents. In one study, various aryloxy groups attached to the pyrimidine ring demonstrated appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting their potential as anticancer agents (Al-Sanea et al., 2020).

Radiosynthesis and Imaging Applications

Derivatives of the compound have been explored for their utility in positron emission tomography (PET) imaging. Specifically, a novel series of these derivatives showed selective binding to the translocator protein (18 kDa), with one compound, DPA-714, being highlighted for its potential in in vivo imaging of the translocator protein using PET, demonstrating the compound's relevance in neuroimaging and diagnostic applications (Dollé et al., 2008).

Synthesis and Reactivity

The chemical reactivity and synthesis of related compounds have been extensively studied. For instance, derivatives have been developed through reactions with various primary and heterocyclic amines, leading to a diverse range of Schiff bases and nitrogen heterocycles. These studies contribute to the broader understanding of the synthetic pathways and reactivity profiles of pyrido[2,3-d]pyrimidin derivatives, paving the way for the design of novel compounds with potential biological activities (Farouk et al., 2021).

Antimicrobial Activity

Research into the antimicrobial properties of these compounds has yielded promising results. For example, a study involving the synthesis of new heterocycles incorporating an antipyrine moiety, structurally similar to the compound , showed notable antimicrobial activities. These findings suggest the potential of these compounds in the development of new antimicrobial agents (Bondock et al., 2008).

Mecanismo De Acción

Target of Action

It belongs to the quinazolinone class of compounds , which are known to have a broad range of biological activities. They have been shown to exhibit antibacterial , antiviral , anticancer , enzyme inhibitory , and anti-HIV properties. The specific targets would depend on the exact structure of the compound and the functional groups present.

Mode of Action

Given its structural similarity to other quinazolinone compounds , it may interact with its targets through similar mechanisms. These could include binding to enzymes or receptors, inhibiting their function, and leading to downstream effects. The exact mode of action would need to be determined through further experimental studies.

Biochemical Pathways

Quinazolinones, in general, can affect a variety of pathways due to their broad range of biological activities . The exact pathways would depend on the specific targets of the compound and could include pathways related to cell growth, viral replication, or bacterial metabolism, among others.

Pharmacokinetics

The compound was synthesized using green chemistry approaches, which typically aim to improve the bioavailability and reduce the toxicity of the synthesized compounds .

Result of Action

Given its potential biological activities, it could lead to the death of bacterial or viral cells, inhibition of cancer cell growth, or modulation of enzyme activity . The exact effects would depend on the specific targets and mode of action of the compound.

Propiedades

IUPAC Name |

2-[3-(3-methoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S/c1-12-9-16(25-24-12)22-17(27)11-30-20-23-18-15(7-4-8-21-18)19(28)26(20)13-5-3-6-14(10-13)29-2/h3-10H,11H2,1-2H3,(H2,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOYIEYOUIWWKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B3015858.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3015860.png)

![4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B3015861.png)

![2-chloro-6-fluoro-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B3015866.png)

![2-(4-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)ethyl]amino}phenyl)acetonitrile](/img/structure/B3015874.png)

![5-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-butan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B3015880.png)

![1-Methyl-4-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B3015881.png)